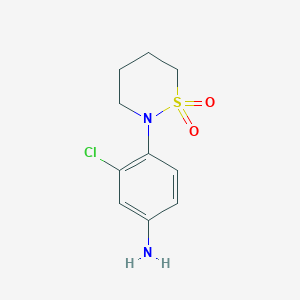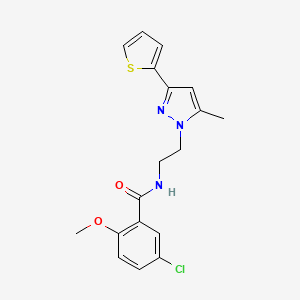
Ethyl 3-isothiocyanato-1-benzothiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-isothiocyanato-1-benzothiophene-2-carboxylate is a chemical compound with the molecular formula C₁₂H₉NO₂S₂ and a molecular weight of 263.3 g/mol . This compound is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom fused to a benzene ring. Benzothiophene derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-isothiocyanato-1-benzothiophene-2-carboxylate typically involves the reaction of benzothiophene derivatives with isothiocyanates. One common method is the reaction of 3-amino-1-benzothiophene-2-carboxylate with ethyl isothiocyanate under appropriate conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-isothiocyanato-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions with nucleophiles such as amines and alcohols.
Oxidation Reactions: The benzothiophene ring can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction Reactions: The compound can be reduced to form corresponding amines and thiols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Formation of thiourea derivatives and carbamates.
Oxidation Reactions: Formation of sulfoxides and sulfones.
Reduction Reactions: Formation of amines and thiols.
Aplicaciones Científicas De Investigación
Ethyl 3-isothiocyanato-1-benzothiophene-2-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of ethyl 3-isothiocyanato-1-benzothiophene-2-carboxylate involves its interaction with cellular targets, leading to various biological effects. The isothiocyanate group is known to react with nucleophilic sites in proteins and DNA, forming covalent adducts. This can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells . The benzothiophene ring may also contribute to the compound’s biological activity by interacting with specific receptors and signaling pathways .
Comparación Con Compuestos Similares
Ethyl 3-isothiocyanato-1-benzothiophene-2-carboxylate can be compared with other benzothiophene derivatives, such as:
3-amino-1-benzothiophene-2-carbonitrile: Similar in structure but contains an amino group and a nitrile group instead of an isothiocyanate and an ester group.
3-hydroxy-1-benzothiophene-2-carboxylate: Contains a hydroxyl group instead of an isothiocyanate group, leading to different reactivity and applications.
3-methyl-1-benzothiophene-2-carboxylate: Contains a methyl group, which affects its chemical properties and biological activity.
The uniqueness of this compound lies in its isothiocyanate group, which imparts distinct reactivity and biological activity compared to other benzothiophene derivatives .
Propiedades
IUPAC Name |
ethyl 3-isothiocyanato-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2S2/c1-2-15-12(14)11-10(13-7-16)8-5-3-4-6-9(8)17-11/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJAKNNHSZAXJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)N=C=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylbenzamide](/img/structure/B3006614.png)
![N-(2-ethoxyphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B3006615.png)
![3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide](/img/structure/B3006619.png)
![3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B3006620.png)



amine hydrochloride](/img/new.no-structure.jpg)
![4-(4-bromophenyl)-2-[5-(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B3006627.png)

![4-Methoxy-2-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-7-methyl-1,3-benzothiazole](/img/structure/B3006630.png)
![2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B3006631.png)
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B3006632.png)

